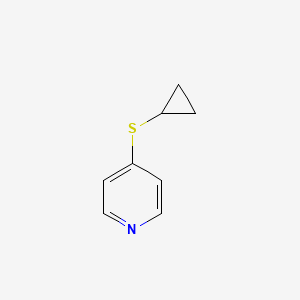

4-(Cyclopropylsulfanyl)pyridine

Descripción

4-(Cyclopropylsulfanyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylsulfanyl group at the 4th position. This substitution confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. The cyclopropyl group enhances rigidity, while the sulfanyl linker provides nucleophilic and redox-active characteristics.

Propiedades

Número CAS |

105629-95-6 |

|---|---|

Fórmula molecular |

C8H9NS |

Peso molecular |

151.23 g/mol |

Nombre IUPAC |

4-cyclopropylsulfanylpyridine |

InChI |

InChI=1S/C8H9NS/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2 |

Clave InChI |

XMIBATUHTQJOFZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1SC2=CC=NC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyclopropylsulfanyl reagent under controlled conditions .

Industrial Production Methods: Industrial production of 4-(Cyclopropylsulfanyl)pyridine may involve large-scale nucleophilic substitution reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Cyclopropylsulfanyl)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(Cyclopropylsulfanyl)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mecanismo De Acción

The mechanism of action of 4-(Cyclopropylsulfanyl)pyridine involves its interaction with specific molecular targets. The cyclopropylsulfanyl group can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Positional Isomers: 2- and 3-Cyclopropylpyridine Derivatives

The position of the cyclopropylsulfanyl group on the pyridine ring significantly impacts reactivity and bioactivity:

| Property | 4-(Cyclopropylsulfanyl)pyridine | 2-Cyclopropylpyridine | 3-Cyclopropylpyridine |

|---|---|---|---|

| Substituent Position | Para (4th) | Ortho (2nd) | Meta (3rd) |

| Steric Hindrance | Moderate | High | Moderate |

| Electron Density | Reduced due to para-directing effects | Increased (ortho-directing) | Intermediate |

| Bioactivity | Enhanced binding to kinase targets | Lower metabolic stability | Intermediate antimicrobial activity |

Key Findings :

- Ortho-substituted analogs face challenges in metabolic stability, limiting their therapeutic utility .

Quinazoline Analogs: 4-Cyclopropylquinazoline

Replacing the pyridine core with a quinazoline system alters the compound’s hydrogen-bonding capacity and lipophilicity:

| Property | 4-(Cyclopropylsulfanyl)pyridine | 4-Cyclopropylquinazoline |

|---|---|---|

| Core Structure | Pyridine | Quinazoline (fused benzene-pyrimidine) |

| Hydrogen Bonding | Single N-atom donor | Dual N-atom donors |

| Lipophilicity (LogP) | 2.1 | 3.4 |

| Applications | Kinase inhibition | Anticancer agents (DNA intercalation) |

Key Findings :

- Quinazoline derivatives are more lipophilic, favoring membrane permeability but reducing aqueous solubility .

- The dual N-atom donors in quinazoline enhance interactions with nucleic acids, making them potent in oncology .

Sulfur-Containing Derivatives: Sulfanyl vs. Sulfonyl Groups

The oxidation state of sulfur (sulfanyl vs. sulfonyl) influences electronic and biological properties:

| Property | 4-(Cyclopropylsulfanyl)pyridine | 4-(Cyclopropylsulfonyl)pyridine |

|---|---|---|

| Sulfur Oxidation | -2 (Thioether) | +4 (Sulfone) |

| Electron Withdrawal | Mild (σ-donor) | Strong (σ-acceptor) |

| Metabolic Stability | Moderate | High |

| Bioactivity | Reactive in redox pathways | Stable in enzyme-binding pockets |

Key Findings :

- Sulfonyl derivatives exhibit higher metabolic stability, making them preferred for long-acting therapeutics .

- Sulfanyl groups participate in redox reactions, useful in prodrug activation .

Piperidine and Piperazine Derivatives

Incorporating nitrogen-rich rings modifies pharmacokinetic profiles:

| Property | 4-(Cyclopropylsulfanyl)pyridine | N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide |

|---|---|---|

| Structure | Pyridine + cyclopropylsulfanyl | Piperidine + cyclopropanesulfonamide |

| Basic Nitrogen | 1 (pyridine N) | 2 (piperidine and sulfonamide N) |

| LogD (pH 7.4) | 1.8 | 2.5 |

| Applications | Enzyme inhibition | Central nervous system (CNS) targeting |

Key Findings :

- Piperidine derivatives show increased basicity and blood-brain barrier penetration .

- The sulfonamide group enhances binding to serine proteases and neurotransmitter receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.